Base-Pairing Stability in RNA Duplex: cnm5U Preserves Specificity vs. cn5U Destabilization
5-Cyanomethyluridine (cnm5U) exhibits a distinct base-pairing profile compared to its direct analog 5-cyanouridine (cn5U). In RNA duplex stability studies, cnm5U caused only a slight decrease in duplex stability while retaining the canonical base-pairing preference for U:A over U:G, U:U, and U:C [1]. In stark contrast, cn5U dramatically decreased both base-pairing stability and specificity, and surprisingly showed a higher preference for recognizing G over A, a complete inversion of natural pairing behavior [1]. This data underscores that the length of the cyano-linker critically modulates RNA duplex properties.
| Evidence Dimension | Base-pairing stability and specificity in RNA duplex |
|---|---|
| Target Compound Data | cnm5U: Slight decrease in duplex stability; Retains base-pairing preference (U:A > mismatches) |
| Comparator Or Baseline | cn5U: Dramatic decrease in stability and specificity; Preference shift to recognize G over A |
| Quantified Difference | Qualitative functional divergence; cnm5U maintains canonical pairing while cn5U does not. |
| Conditions | RNA duplex melting studies; specific duplex sequences as described in Mao et al., Chembiochem 2018 [1] |
Why This Matters
This direct comparative data is essential for selecting the correct cyano-modified uridine for applications requiring predictable RNA duplex formation, as the two analogs produce opposite functional outcomes.
- [1] Mao S, Ranganathan SV, Tsai HC, Haruehanroengra P, Shen F, Valsangkar VA, Han B, Hassan AEA, Chen A, Sheng J. Cyano Modification on Uridine Decreases Base-Pairing Stability and Specificity through Neighboring Disruption in RNA Duplex. Chembiochem. 2018 Dec 18;19(24):2558-2565. View Source
